![molecular formula C8H16O6 B1584996 Butanedioic acid, polymer with 1,4-butanediol CAS No. 25777-14-4](/img/structure/B1584996.png)
Butanedioic acid, polymer with 1,4-butanediol
Overview
Description
“Butanedioic acid, polymer with 1,4-butanediol” is a type of aliphatic polyester . It is synthesized from 1,4-butanediol and predominantly renewable dicarboxylic acids containing even numbered carbons . This polymer has a large potential as a sustainable plastic .
Synthesis Analysis
The synthesis of this polymer involves melt polymerizations conducted up to 220 °C with titanium tetrabutoxide as a polymerization catalyst . Two polymerization methods were applied: (1) stoichiometrically equivalent amounts of diol and diacid with 14 hours under argon followed by 10 hours under reduced pressure, (2) a 10 mol % excess of diol, with 6 hours under the inert gas and 6 hours under reduced pressure .
Molecular Structure Analysis
The molecular weight properties of the polyesters were determined by size exclusion chromatography in chloroform and polystyrene as calibration standards . For the polyesters with the C6 to C20 diacids, Mw obtained by Method 1 lied between 15,800 to 31,200 g/mol, and for Method 2 between 27,000 and 180,400 g/mol .
Chemical Reactions Analysis
The microstructure of the polymers was verified using 1H NMR and 13C NMR spectra . Peaks associated with end-groups were identified .
Physical And Chemical Properties Analysis
Thermal properties of the polymers were determined by differential scanning calorimetry, dynamic mechanical analysis, and thermal gravimetric analysis . For the polyesters obtained with C6 to C20 diacids, the highest Tg was 1.25 °C (from tan δ) and the highest Tm was 88.8 °C, both with the C20 diacid . The wettability of the original polymers and after their VUV photo-oxidation was measured by contact angle goniometry with water .
Scientific Research Applications
Solvent and Intermediate in Chemical Synthesis
This polymer is commonly used as a solvent in the chemical industry due to its effectiveness in dissolving other substances. It also serves as an intermediate in the manufacture of other chemicals, such as gamma-butyrolactone and elastic fibers like spandex .
Plastics and Polyurethanes Production
It acts as a key ingredient in the production of various types of plastics, including technical plastics and polyurethanes, which are used in a wide range of industrial and consumer products .
Cosmetics and Personal Care
Due to its moisturizing properties and ability to enhance the absorption of active ingredients, it finds application in the formulation of cosmetics and personal care products, including moisturizers, creams, and lotions .
Biodegradable Polyester Elastomer
The stability against hydrolysis while maintaining elasticity is crucial in developing biodegradable polyester elastomers. This polymer contributes to these properties, making it suitable for environmental-friendly applications .
Synthesis of Aliphatic Polyesters
Aliphatic polyesters synthesized from this polymer and renewable dicarboxylic acids are used in various applications due to their biodegradability and sustainability .
Elastic Fibers Production
It is an essential component for producing elastic fibers, which are integral to creating stretchable fabrics used in clothing and other textile products .
Mechanism of Action
Target of Action
The primary target of Butanedioic acid, polymer with 1,4-butanediol is to serve as a building block in the synthesis of polyesters . These polyesters are synthesized via melt polyesterification of dicarboxylic acids with hydroxyl-functional monomers .
Mode of Action
Butanedioic acid, polymer with 1,4-butanediol interacts with its targets through a process known as melt polymerization . This process involves the reaction of dicarboxylic acids with hydroxyl-functional monomers at high temperatures . The type of end-group is controlled by the monomer stoichiometry and a hydroxyl functional group is formed over time .
Biochemical Pathways
The biochemical pathway involved in the action of Butanedioic acid, polymer with 1,4-butanediol is the synthesis of polyesters . This process involves the reaction of dicarboxylic acids with hydroxyl-functional monomers to form linear hydroxyl-functionalized polyesters . The resulting polyesters have various applications in industries such as packaging, clothing, and construction .
Pharmacokinetics
The pharmacokinetics of Butanedioic acid, polymer with 1,4-butanediol primarily involve its synthesis and degradation. The compound is synthesized via melt polymerization of dicarboxylic acids with hydroxyl-functional monomers . The resulting polyesters are biodegradable, meaning they can be broken down by biological processes .
Result of Action
The result of the action of Butanedioic acid, polymer with 1,4-butanediol is the formation of polyesters . These polyesters have various applications in industries such as packaging, clothing, and construction . They are also biodegradable, contributing to sustainability and reducing environmental impact .
Action Environment
The action of Butanedioic acid, polymer with 1,4-butanediol is influenced by environmental factors such as temperature and pressure . The melt polymerization process used to synthesize the compound is conducted at high temperatures . Additionally, the biodegradability of the resulting polyesters means that they can be broken down in various environmental conditions .
Future Directions
The current massive environmental issues caused by the use of plastics have led to a great need for sustainable plastics . Therefore, governments, industry, and universities are investing a great deal of effort into finding sustainable solutions to address the growing energy crisis . This polymer, being predominantly synthesized from renewable dicarboxylic acids, has a large potential as a sustainable plastic .
properties
IUPAC Name |
butanedioic acid;butane-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C4H10O2/c5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQINETJTVSEXPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CO.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25777-14-4 | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25777-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butanedioic acid;butane-1,4-diol | |
CAS RN |
25777-14-4 | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025777144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, polymer with 1,4-butanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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